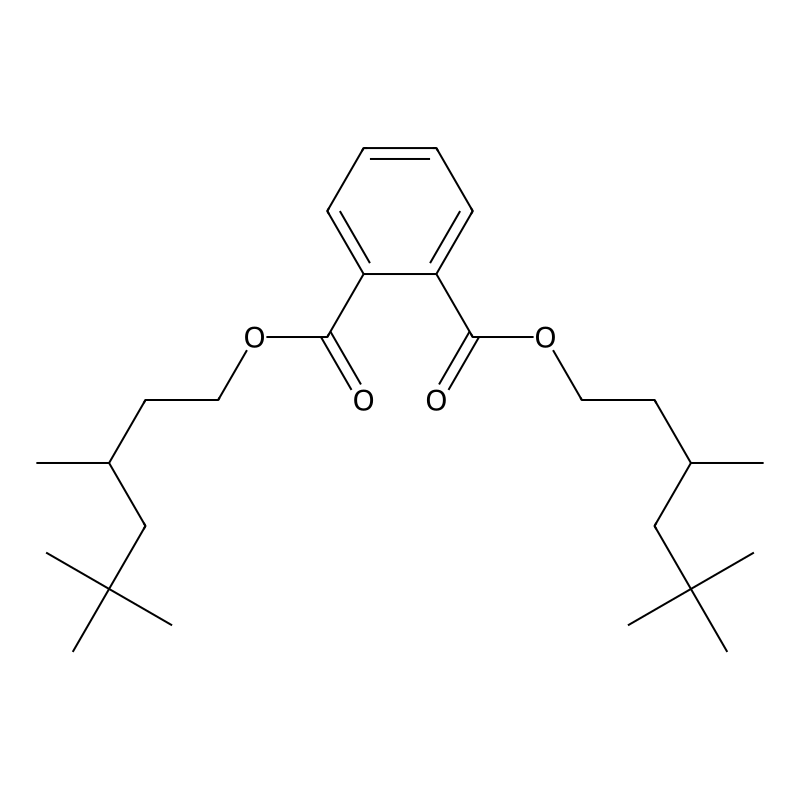

Bis(3,5,5-trimethylhexyl) phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(3,5,5-trimethylhexyl) phthalate has the chemical formula C26H42O4 and is classified as a phthalate ester. It is primarily used to enhance the flexibility and durability of plastics by embedding itself within the polymer matrix. This compound increases the distance between polymer chains, thereby reducing intermolecular forces and allowing for easier movement of the chains .

The safety of DINP is a subject of ongoing research. Some studies suggest potential endocrine-disrupting effects, although the evidence is not conclusive []. Due to these concerns, the use of DINP is being restricted in some countries, such as the European Union in certain children's toys and childcare articles [].

Environmental Fate and Effects Research:

Research efforts have focused on understanding the environmental fate and effects of Bis(3,5,5-trimethylhexyl) phthalate. Studies have investigated its persistence, bioaccumulation potential, and ecotoxicity in various environmental compartments.

Persistence

A study published in the journal "Environmental Science & Technology" found that Bis(3,5,5-trimethylhexyl) phthalate exhibited moderate persistence in soil, with a half-life of approximately 100 days [].

Bioaccumulation

Research suggests that Bis(3,5,5-trimethylhexyl) phthalate has low bioaccumulation potential in aquatic organisms [].

Ecotoxicity

Studies have reported varying degrees of toxicity of Bis(3,5,5-trimethylhexyl) phthalate to different aquatic organisms []. However, the specific effects and their ecological implications require further investigation.

- Hydrolysis: In acidic or basic conditions, bis(3,5,5-trimethylhexyl) phthalate can hydrolyze to yield phthalic acid and 3,5,5-trimethylhexyl alcohol.

- Oxidation: It can be oxidized to form various phthalic acid derivatives.

- Substitution Reactions: The ester groups can be replaced by other functional groups through substitution reactions .

These reactions are essential for understanding its behavior in different environments and applications.

Bis(3,5,5-trimethylhexyl) phthalate exhibits significant biological activity, particularly concerning cellular interactions. It can influence cell signaling pathways and gene expression related to lipid metabolism and oxidative stress responses. Its hydrophobic nature allows it to interact with various biomolecules, including enzymes like esterases that hydrolyze its ester bonds .

Safety Considerations

While generally safe under controlled conditions, prolonged exposure may cause skin and eye irritation. It is advisable to handle this compound with care to avoid potential health risks.

The synthesis of bis(3,5,5-trimethylhexyl) phthalate involves two main steps:

- Preparation of 3,5,5-trimethylhexyl alcohol: This is typically achieved through the hydroformylation of isobutene followed by hydrogenation.

- Esterification: The alcohol is then reacted with phthalic anhydride under acidic conditions to produce the final compound.

Industrial processes are optimized for high yield and purity through controlled temperature and catalyst use during the esterification process .

Bis(3,5,5-trimethylhexyl) phthalate is primarily used as a plasticizer in:

- Polyvinyl Chloride (PVC): Enhancing flexibility and durability.

- Rubber Products: Improving elasticity and resistance to degradation.

- Coatings: Providing improved texture and flexibility.

Its versatility makes it valuable across various industries including construction, automotive, and consumer goods .

Research indicates that bis(3,5,5-trimethylhexyl) phthalate interacts with cellular components in ways that can alter metabolic processes. Studies have shown its effects on gene expression related to lipid metabolism and oxidative stress responses. These interactions highlight the need for further investigation into its long-term biological impacts .

Several compounds share structural similarities with bis(3,5,5-trimethylhexyl) phthalate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Di(2-ethylhexyl) phthalate | C24H38O4 | Widely used plasticizer; known for higher toxicity |

| Butyl benzyl phthalate | C19H20O4 | Commonly used in adhesives; less flexible than bis(3,5,5-trimethylhexyl) phthalate |

| Di-n-octyl phthalate | C24H38O4 | Known for its high molecular weight; used in flexible plastics |

Uniqueness of Bis(3,5,5-trimethylhexyl) Phthalate

Bis(3,5,5-trimethylhexyl) phthalate stands out due to its unique combination of flexibility enhancement and lower toxicity compared to other phthalates like di(2-ethylhexyl) phthalate. Its specific structure allows for effective use in applications requiring both durability and safety .